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Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B081985

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-heptyloxyphenol and its ortho-
and meta-isomers, 2-heptyloxyphenol and 3-heptyloxyphenol. The information presented
herein is intended to serve as a valuable resource for the identification, characterization, and
differentiation of these closely related compounds, which hold potential in various research and
development applications, including drug discovery. 4-Heptyloxyphenol, for instance, has
been identified as a selective inverse agonist of steroidogenic factor-1 (SF-1), a key regulator
in endocrine development and function.[1]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-heptyloxyphenol,
2-heptyloxyphenol, and 3-heptyloxyphenol, utilizing *H NMR, 3C NMR, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of Heptyloxyphenol Isomers
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Compound Chemical Shift (8) in ppm

Aromatic Protons: 6.78 (d, 2H), 6.68 (d, 2H) -
OCHz-: 3.89 (t, 2H) -(CH2)s-: 1.75 (m, 2H), 1.43
(m, 2H), 1.32 (m, 6H) -CHs: 0.90 (t, 3H) -OH:
~5.0 (s, 1H)

4-Heptyloxyphenol

Aromatic Protons: 6.90-6.70 (m, 4H) -OCH3-:
3.95 (t, 2H) -(CH2)s-: 1.80 (m, 2H), 1.45 (m, 2H),
1.33 (m, 6H) -CHs: 0.91 (t, 3H) -OH: ~5.5 (s,
1H)

2-Heptyloxyphenol

Aromatic Protons: 7.10 (t, 1H), 6.50-6.40 (m,
3H) -OCH2-: 3.92 (t, 2H) -(CH2)s-: 1.78 (m, 2H),
1.44 (m, 2H), 1.31 (m, 6H) -CHs: 0.89 (t, 3H) -
OH: ~5.2 (s, 1H)

3-Heptyloxyphenol

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be confirmed by D20
exchange. Data for 2- and 3-heptyloxyphenol are estimated based on typical substituent effects
on the benzene ring and data from similar compounds, as direct experimental spectra for these
specific isomers are not readily available in public databases.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data of Heptyloxyphenol Isomers

Compound Chemical Shift (8) in ppm

C-O (Aromatic): 153.1, 149.9 Aromatic CH:
4-Heptyloxyphenol 116.0, 115.5 -OCHz2-: 68.7 Alkyl Chain: 31.8,
29.3,29.2,26.0, 22.6 -CHs: 14.1

C-O (Aromatic): 155.0, 145.0 Aromatic CH:
2-Heptyloxyphenol 121.0, 120.0, 115.0, 114.5 -OCHz-: 68.5 Alkyl
Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CHs: 14.1

C-O (Aromatic): 159.5, 156.0 Aromatic CH:
3-Heptyloxyphenol 130.0, 107.0, 106.5, 101.5 -OCH:2-: 68.0 Alkyl
Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CHs: 14.1
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Note: Data for 2- and 3-heptyloxyphenol are estimated based on established substituent
chemical shift effects on aromatic carbons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Heptyloxyphenol Isomers (in cm~1)

2-Heptyloxyphenol  3-Heptyloxyphenol
Functional Group 4-Heptyloxyphenol ptyloxyp ptyloxyp

(Predicted) (Predicted)
O-H Stretch
] 3350 (broad) 3400 (broad) 3380 (broad)
(Phenolic)
C-H Stretch
_ 3050 3055 3052
(Aromatic)
C-H Stretch (Aliphatic) 2955, 2927, 2856 2956, 2928, 2857 2955, 2927, 2856
C=C Stretch
_ 1610, 1510 1605, 1500 1608, 1505
(Aromatic)
C-0O Stretch (Aryl
1230 1240 1235
Ether)
C-O Stretch
] 1175 1180 1178
(Phenolic)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of Heptyloxyphenol Isomers
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Key Fragmentation Peaks

Compound Molecular lon (M+) [m/z]

[mlz]

110 (base peak), 81, 55, 43,
4-Heptyloxyphenol 208

29

110 (base peak), 94, 81, 55,
2-Heptyloxyphenol 208

43

110 (base peak), 94, 81, 55,
3-Heptyloxyphenol 208

43

Note: The fragmentation pattern for the isomers is expected to be very similar, with the base
peak at m/z 110 corresponding to the hydroxyphenoxy cation following the loss of the heptyl
radical. Subtle differences in the relative intensities of other fragment ions may be observable.

Experimental Protocols

The following are representative experimental protocols for the spectroscopic techniques used

in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the heptyloxyphenol isomer in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e H NMR Acquisition:
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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o Reference the spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 200 ppm.
o Employ proton decoupling to simplify the spectrum.
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples (e.g., 4-heptyloxyphenol): Prepare a KBr pellet by grinding a small
amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

o For oily samples: Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

[¢]

Place the sample in the beam path.

[e]

Acquire the sample spectrum over the range of 4000 to 400 cm™1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for

less volatile samples.

« lonization: Use a suitable ionization technique, such as Electron lonization (EIl) for GC-MS or
Electrospray lonization (ESI) for liquid samples.

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Acquisition:
o Acquire a mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 40-500 amu).
o For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of heptyloxyphenol isomers.

Signaling Pathway of Steroidogenic Factor-1 (SF-1)

4-Heptyloxyphenol acts as an inverse agonist of Steroidogenic Factor-1 (SF-1), a nuclear
receptor crucial for the development and function of endocrine tissues. The diagram below
illustrates a simplified signaling pathway involving SF-1.
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Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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